Desfuroyl Ceftiofur S-Acetamide
CAS No.: 120882-25-9
Cat. No.: VC0135241
Molecular Formula: C16H18N6O6S3
Molecular Weight: 486.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 120882-25-9 |
|---|---|
| Molecular Formula | C16H18N6O6S3 |
| Molecular Weight | 486.6 g/mol |
| IUPAC Name | (6R,7R)-3-[(2-amino-2-oxoethyl)sulfanylmethyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
| Standard InChI | InChI=1S/C16H18N6O6S3/c1-28-21-9(7-4-31-16(18)19-7)12(24)20-10-13(25)22-11(15(26)27)6(3-30-14(10)22)2-29-5-8(17)23/h4,10,14H,2-3,5H2,1H3,(H2,17,23)(H2,18,19)(H,20,24)(H,26,27)/b21-9+/t10-,14-/m1/s1 |
| Standard InChI Key | PLZQZSMSRGAYQG-MVTUETPCSA-N |
| Isomeric SMILES | CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSCC(=O)N)C(=O)O |
| SMILES | CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSCC(=O)N)C(=O)O |
| Canonical SMILES | CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSCC(=O)N)C(=O)O |
Introduction
Desfuroyl Ceftiofur S-Acetamide is a fully characterized chemical compound primarily used as a reference standard for the active pharmaceutical ingredient ceftiofur. This compound is classified as a metabolite of ceftiofur, retaining significant antibacterial properties of the parent compound while demonstrating distinctive pharmacokinetic characteristics .
Basic Chemical Information
The compound's fundamental chemical parameters are presented in Table 1, providing essential identification information used in analytical and regulatory contexts.
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 120882-25-9 |
| Molecular Formula | C16H18N6O6S3 |
| Molecular Weight | 486.54 g/mol |
| IUPAC Name | (6R,7R)-3-[(2-amino-2-oxoethyl)sulfanylmethyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
The compound is structurally related to ceftiofur but with distinctive modifications that affect its pharmacological and analytical properties. The regulatory framework categorizes it as an impurity and metabolite of significant interest in veterinary pharmaceutical analysis .
Structural Features and Nomenclature
Desfuroyl Ceftiofur S-Acetamide possesses several synonyms in literature and regulatory documentation, reflecting its analytical importance and structural relationships to other compounds in the cephalosporin family. These alternative designations are critical for proper identification across different research and regulatory contexts.
Table 2: Alternative Nomenclature
Metabolic Relationship to Ceftiofur
Desfuroyl Ceftiofur S-Acetamide exists within a complex metabolic pathway related to ceftiofur administration. Understanding its relationship to the parent compound and other metabolites provides crucial context for its analytical and pharmacological significance.
Metabolic Pathway
Ceftiofur undergoes rapid metabolism in biological systems, forming several metabolites including Desfuroyl Ceftiofur S-Acetamide. Upon administration, ceftiofur is rapidly absorbed and metabolized into desfuroyl ceftiofur, which then undergoes further transformations . The compound exists as part of a complex metabolic profile that includes several structurally related metabolites, each with distinct pharmacological characteristics.
Table 3: Related Metabolites in the Ceftiofur Pathway
| Metabolite | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Desfuroyl Ceftiofur | C14H15N5O5S3 | 429.48 |
| Desfuroyl Ceftiofur Cysteine Disulfide | C17H20N6O7S4 | 548.62 |
| Desfuroyl Ceftiofur-d3 | C14H12D3N5O5S3 | 432.50 |
| Ceftiofur Sulfoxide | C19H17N5O8S3 | 539.55 |
The metabolic pathway involves cleavage of ceftiofur and desfuroylceftiofur-related metabolites, yielding a common desfuroylceftiofur (DFC) moiety. This metabolic transformation is central to understanding both the pharmacokinetics and analytical detection of ceftiofur administration in animals .
Analytical Significance in Metabolism Studies
In regulatory testing and research contexts, Desfuroyl Ceftiofur S-Acetamide serves as a critical marker for detecting ceftiofur usage. Many analytical methods deliberately convert both free and conjugated residues containing the β-lactam structure to desfuroylceftiofur, which is then stabilized to the acetamide derivative for detection .
This conversion represents a standardized approach to quantifying total ceftiofur-related residues in biological samples, particularly in the context of food safety testing and pharmacokinetic research.
Pharmacological Properties
Desfuroyl Ceftiofur S-Acetamide exhibits significant pharmacological activity, sharing key mechanisms with the parent compound while demonstrating distinctive pharmacokinetic properties.
Mechanism of Action
The compound exerts its antibacterial action through inhibition of bacterial cell wall synthesis, consistent with the general mechanism of cephalosporin antibiotics. This action results in bacterial cell death due to structural instability and lysis. The compound retains the antibacterial activity of the parent ceftiofur, making it pharmacologically active as a metabolite .
Pharmacokinetic Properties
Several studies have characterized the pharmacokinetic profile of Desfuroyl Ceftiofur S-Acetamide across different animal species, providing important insights into its distribution, metabolism, and elimination patterns.
Pharmacokinetics in Asian Elephants
In a study examining ceftiofur crystalline-free acid formulation in Asian elephants, the pharmacokinetic parameters for Desfuroyl Ceftiofur S-Acetamide revealed distinctive patterns of absorption and elimination .
Table 4: Pharmacokinetic Parameters in Asian Elephants
| Parameter | Value (Mean ± SD) |
|---|---|
| Maximum Plasma Concentration (Cmax) | 1.36 ± 0.74 μg/mL |
| Time to Maximum Concentration (Tmax) | 47.18 ± 31.30 hours |
| Area Under Curve (AUC) | 227.8 ± 55.8 μg- h/mL |
| Mean Residence Time | 158.2 ± 90.2 hours |
These parameters demonstrate a relatively slow absorption and prolonged elimination, suggesting potential for extended dosing intervals in this species .
Pharmacokinetics in Bovine Specimens
Studies in cattle have demonstrated that Desfuroyl Ceftiofur S-Acetamide exhibits tissue-specific distribution patterns. After administration of ceftiofur, the highest residues were initially found in the kidney, with slower depletion from the liver. By approximately day 20 post-treatment, the liver became one of the primary "target" tissues for residue detection .
Comparative Plasma and Seminal Plasma Pharmacokinetics
Recent research has examined the differential distribution of Desfuroyl Ceftiofur Acetamide between plasma and seminal plasma in beef bulls. The study found significant differences in concentration between these two biological compartments :
Table 5: Plasma vs. Seminal Plasma Concentrations in Bulls
| Biological Compartment | Mean Concentration (ng/mL) |
|---|---|
| Plasma | 109.5 ± 74.0 |
| Seminal Plasma | 695 ± 103 |
| Plasma Peak (Cmax) | 229 ± 46 |
| Time to Peak (Tmax) | 36.0 ± 29.4 hours |
This substantial difference (p = 0.001) between plasma and seminal plasma concentrations suggests preferential distribution to reproductive fluids, which may have implications for treating reproductive tract infections in male cattle .
Analytical Applications and Methods
Desfuroyl Ceftiofur S-Acetamide serves crucial roles in analytical contexts, particularly in regulatory testing, pharmacokinetic research, and quality control of veterinary pharmaceuticals.
Reference Standard Applications
The compound is extensively used as a reference standard for analytical chemistry in the detection and quantification of ceftiofur residues. Its applications span multiple domains:
-
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of ceftiofur residues
-
Biology: Studied for its role in the metabolism of ceftiofur in biological systems
-
Veterinary Medicine: Used to monitor the presence of ceftiofur and its metabolites in animal tissues
-
Pharmaceutical Industry: Employed in quality control of pharmaceutical products containing ceftiofur
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume